molecular formula C9H8F3NO2 B3094588 2-amino-3-(2,4,5-trifluorophenyl)propanoic Acid CAS No. 1260002-73-0

2-amino-3-(2,4,5-trifluorophenyl)propanoic Acid

Cat. No. B3094588
CAS RN: 1260002-73-0
M. Wt: 219.16 g/mol
InChI Key: SWJFYJHCOWRRLR-UHFFFAOYSA-N
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Description

2-amino-3-(2,4,5-trifluorophenyl)propanoic Acid is a chemical compound with the molecular formula C9H8F3NO2 . It is also known as 3,4,5-trifluorophenylalanine . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F3NO2/c10-5-1-4 (2-6 (11)8 (5)12)3-7 (13)9 (14)15/h1-2,7H,3,13H2, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Solubility and Thermodynamic Properties

  • Study on Solubility : The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a compound closely related to 2-amino-3-(2,4,5-trifluorophenyl)propanoic acid, was measured in various solvents. The study found that higher temperatures increase the solubility of this compound in all tested solvents. This research has implications for the formulation and processing of compounds containing this compound (Fan et al., 2016).

Fluorescence Derivatization

  • Fluorescence Derivatization of Amino Acids : A study explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, structurally similar to this compound, for fluorescence derivatization of amino acids. The derivatized amino acids showed strong fluorescence, indicating potential applications in biological assays (Frade et al., 2007).

Asymmetric Hydrogenation in Drug Synthesis

  • Synthesis of a Beta-Amino Acid Pharmacophore : Research on the asymmetric hydrogenation of enamines, including compounds related to this compound, has been conducted for the preparation of beta-amino acid pharmacophores. These pharmacophores are crucial in drug synthesis, indicating the potential application of this compound in pharmaceutical development (Kubryk & Hansen, 2006).

Brain Tumor Imaging

  • Positron Emission Tomography (PET) for Brain Tumors : A variant of this compound was synthesized and evaluated for brain tumor imaging using PET. The study highlighted its potential as a novel class of radiolabeled amino acids for tumor imaging, demonstrating the relevance of this compound in diagnostic imaging (McConathy et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

2-amino-3-(2,4,5-trifluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJFYJHCOWRRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-3-(2,4,5-trifluorophenyl)propanoic Acid
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2-amino-3-(2,4,5-trifluorophenyl)propanoic Acid
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2-amino-3-(2,4,5-trifluorophenyl)propanoic Acid
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2-amino-3-(2,4,5-trifluorophenyl)propanoic Acid
Reactant of Route 6
2-amino-3-(2,4,5-trifluorophenyl)propanoic Acid

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